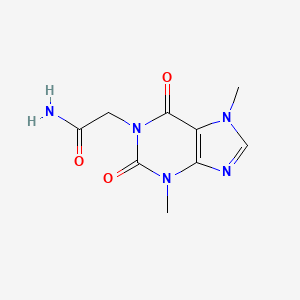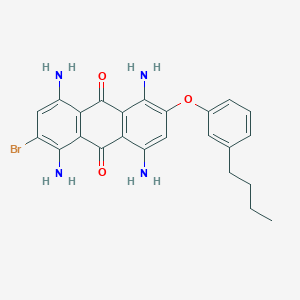
1,4,5,8-Tetraamino-2-bromo-6-(3-butylphenoxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,8-Tetraamino-2-bromo-6-(3-butylphenoxy)anthracene-9,10-dione is a complex organic compound with a unique structure that includes multiple amino groups, a bromine atom, and a butylphenoxy group attached to an anthracene-9,10-dione core
Preparation Methods
The synthesis of 1,4,5,8-Tetraamino-2-bromo-6-(3-butylphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Bromination: Introduction of a bromine atom to the anthracene-9,10-dione core.
Amination: Introduction of amino groups at specific positions on the anthracene ring.
Phenoxy Substitution: Attachment of the butylphenoxy group to the anthracene core.
The reaction conditions for each step may vary, but they often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1,4,5,8-Tetraamino-2-bromo-6-(3-butylphenoxy)anthracene-9,10-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The bromine atom and amino groups can participate in substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,4,5,8-Tetraamino-2-bromo-6-(3-butylphenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism by which 1,4,5,8-Tetraamino-2-bromo-6-(3-butylphenoxy)anthracene-9,10-dione exerts its effects involves its interaction with molecular targets such as DNA and proteins. The compound’s multiple amino groups allow it to form hydrogen bonds and other interactions with these targets, potentially disrupting their normal function. The bromine atom and butylphenoxy group may also contribute to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
1,4,5,8-Tetraamino-2-bromo-6-(3-butylphenoxy)anthracene-9,10-dione can be compared with other similar compounds, such as:
1,4,5,8-Tetraamino-2-bromo-6-(3-octylphenoxy)anthracene-9,10-dione: Similar structure but with an octylphenoxy group instead of a butylphenoxy group.
1,4,5,8-Tetraamino-2-bromo-6-(3-fluorophenoxy)anthracene-9,10-dione: Similar structure but with a fluorophenoxy group instead of a butylphenoxy group.
2,3,5,6-Tetraamino-1,4-benzoquinone: Similar in having multiple amino groups but with a different core structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88602-04-4 |
|---|---|
Molecular Formula |
C24H23BrN4O3 |
Molecular Weight |
495.4 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2-bromo-6-(3-butylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C24H23BrN4O3/c1-2-3-5-11-6-4-7-12(8-11)32-16-10-15(27)18-20(22(16)29)24(31)17-14(26)9-13(25)21(28)19(17)23(18)30/h4,6-10H,2-3,5,26-29H2,1H3 |
InChI Key |
FOPQPWKYYFXJJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)Br)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





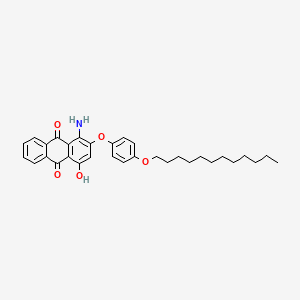

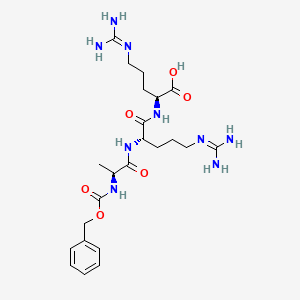
![4-Bromobenzo[b]thiophen-3-amine](/img/structure/B13144690.png)

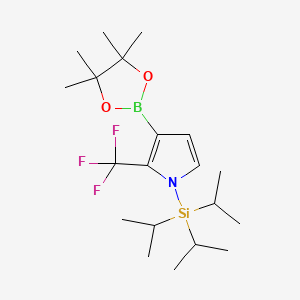

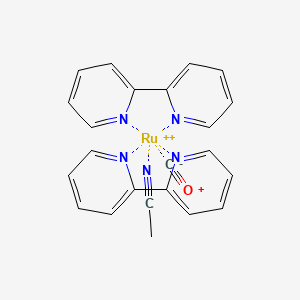
![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide](/img/structure/B13144713.png)

